6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
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Description
6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Biological Activity
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a fluorine atom, a sulfonyl group, and a thiomorpholine moiety. The synthesis typically involves multi-step reactions that incorporate fluorination and sulfonylation techniques.
Biological Activity Overview
Research indicates that compounds within the quinoline family exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its cytotoxicity against different cancer cell lines and its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Biological Activity | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibits proliferation of cancer cells | |
Antimicrobial | Effective against bacterial strains | |
Anti-inflammatory | Reduces cytokine production |
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in human non-small cell lung cancer (NSCLC) cells (A549), with an IC50 value indicating potent inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Study: Apoptosis Induction
In a specific study, treatment of A549 cells with the compound at concentrations of 20 µM resulted in:
- Increased expression of pro-apoptotic proteins (e.g., Bax)
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)
- Activation of caspase-3, a key marker of apoptosis .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQTWXJAFKGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.